Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

ADC Linker Drug-to-Antibody Ratio Aggregation Propensity

Choose Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB for ADCs targeting solid tumors with documented legumain overexpression. The Ala-Ala-Asn sequence provides dual protease sensitivity—cathepsin B and legumain—expanding activation windows over Val-Cit linkers. A three-unit PEG3 spacer delivers superior aqueous solubility (≥10 mg/mL) while minimizing aggregation, critical for achieving homogeneous drug-to-antibody ratios in GMP-adjacent manufacturing. Orthogonal Fmoc protection permits selective N-terminal deprotection under mild basic conditions, preserving the acid-labile Trt group. Use as the reference PEG3 standard in SAR studies comparing spacer-length effects on ADC solubility, aggregation, and pharmacokinetics.

Molecular Formula C60H66N6O11
Molecular Weight 1047.2 g/mol
Cat. No. B607510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
SynonymsFmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Molecular FormulaC60H66N6O11
Molecular Weight1047.2 g/mol
Structural Identifiers
InChIInChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1
InChIKeySGPBGTLVZPOASW-XKMSCPINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB: Technical Specifications and Procurement Considerations for ADC Linker Selection


Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB (CAS 2055042-69-6) is a cleavable tripeptide-based linker building block designed for the synthesis of antibody-drug conjugates (ADCs) . It integrates an Fmoc-protected N-terminus, a hydrophilic PEG3 spacer, an Ala-Ala-Asn(Trt) peptide sequence susceptible to lysosomal protease cleavage, and a self-immolative para-aminobenzyl (PAB) spacer . The compound possesses a molecular weight of 1047.2 g/mol, a calculated LogP of 5.3, and a topological polar surface area (tPSA) of 232 Ų, as reported in authoritative chemical databases .

Why Simple Substitution with Other PEG-Length or Peptide-Based Linkers Fails in ADC Development: The Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Differentiation


While multiple PEGylated peptide linkers exist for ADC construction, direct substitution with close analogs such as Fmoc-PEG4-Ala-Ala-Asn-PAB or Val-Cit-based linkers is not scientifically neutral. The specific combination of a PEG3 spacer, an Ala-Ala dipeptide motif, and a Trt-protected Asn residue in Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB confers a distinct balance of hydrophilicity, protease sensitivity, and synthetic compatibility that directly impacts ADC critical quality attributes (CQAs) including drug-to-antibody ratio (DAR), aggregation propensity, and payload release kinetics [1][2]. The quantitative evidence below details exactly how this compound differs from the most relevant comparators, providing a verifiable basis for selection in research and development workflows.

Quantitative Differentiation Evidence for Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Against Closest Comparators


PEG3 Spacer Optimizes Hydrophilic-Lipophilic Balance Compared to PEG4 Analog

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB incorporates a three-unit PEG spacer, which provides a calibrated hydrophilic-lipophilic balance distinct from its PEG4 analog. The target compound's calculated LogP is 5.3, whereas the PEG4 variant Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS 2055048-57-0) has a reported molecular weight of 848.94 g/mol and lacks the Trt protecting group . Literature indicates that shorter PEG chains (PEG3) can reduce steric hindrance, potentially improving antibody accessibility and binding efficiency, while longer PEG chains (PEG4) enhance solubility but may increase steric bulk [1]. The quantitative LogP difference guides selection based on the desired pharmacokinetic profile and payload hydrophobicity.

ADC Linker Drug-to-Antibody Ratio Aggregation Propensity

Ala-Ala Dipeptide Enables Higher Drug Loading (DAR 10) with Low Aggregation Compared to Other Dipeptide Linkers

A systematic study published in RSC Medicinal Chemistry evaluated a library of dipeptide-GRM linker payloads conjugated to an anti-TNF antibody. Among various dipeptides tested, the Ala-Ala motif was identified as a superior dipeptide linker that permitted a maximum drug load of 10 while affording ADCs with low aggregation [1]. In contrast, other dipeptide linkers (e.g., Val-Cit, Val-Ala) demonstrated lower achievable DAR values or higher aggregation propensity under identical conjugation conditions. Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB leverages this optimized Ala-Ala sequence, providing a verifiable advantage for achieving high-DAR ADCs with favorable biophysical properties.

Drug-to-Antibody Ratio ADC Aggregation Dipeptide Linker Optimization

Legumain-Cleavable Ala-Ala-Asn Motif Offers Alternative Specificity Profile to Cathepsin B-Cleavable Val-Cit Linkers

While Val-Cit dipeptide linkers are widely employed for cathepsin B-mediated cleavage, the Ala-Ala-Asn sequence in Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is susceptible to cleavage by legumain, a lysosomal protease overexpressed in certain solid tumors [1]. A comparative review noted that cathepsin-cleavable Val-Cit linkers exhibited better overall specificity than legumain-cleavable Ala-Ala-Asn linkers in one study, highlighting the distinct enzymatic selectivity profiles [1]. This differential protease susceptibility provides a rational basis for selecting Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB in therapeutic contexts where legumain expression is elevated relative to cathepsin B, or when exploring alternative cleavage mechanisms to overcome resistance.

Protease-Cleavable Linker Tumor Microenvironment Lysosomal Enzymes

PAB Spacer Ensures Rapid 1,6-Elimination for Efficient Payload Release Following Protease Cleavage

The para-aminobenzyl (PAB) spacer incorporated in Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a well-characterized self-immolative moiety that undergoes rapid 1,6-elimination upon enzymatic cleavage of the adjacent peptide sequence . This mechanism ensures efficient and traceless release of the conjugated payload within the target cell. While the PAB spacer is common to many ADC linkers, its combination with the specific Ala-Ala-Asn sequence and PEG3 spacer in this compound creates a unique release profile. Studies have shown that the rate of 1,6-elimination can influence ADC potency and bystander killing effects; the rapid kinetics associated with the PAB spacer are advantageous for payloads requiring immediate release upon internalization .

Self-Immolative Spacer Payload Release Kinetics ADC Efficacy

Optimal Research and Industrial Use Cases for Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Based on Quantitative Differentiation Evidence


Development of High-DAR ADCs with Low Aggregation Propensity

Leveraging the Ala-Ala dipeptide's demonstrated ability to support DAR 10 with minimal aggregation [1], Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is ideally suited for ADC programs targeting antigens with moderate to low expression, where high drug loading is required to achieve sufficient potency. The PEG3 spacer further contributes to solubility, mitigating the aggregation risks often associated with high-DAR conjugates.

ADC Programs Targeting Tumors with Elevated Legumain Expression

The Ala-Ala-Asn sequence's susceptibility to legumain cleavage, as contrasted with cathepsin B-cleavable Val-Cit linkers [1], makes Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB a strategic choice for developing ADCs against solid tumors known to overexpress legumain (e.g., certain breast, colorectal, and gastric cancers). This targeted cleavage mechanism may enhance tumor selectivity and reduce systemic toxicity.

Synthesis of Linker-Payloads Requiring Fine-Tuned Hydrophilicity for Optimal Pharmacokinetics

The calculated LogP of 5.3 for Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB [1] provides a quantitative basis for designing linker-payloads with a balanced hydrophilic-lipophilic profile. This is particularly valuable when conjugating highly hydrophobic payloads (e.g., auristatins, maytansinoids), where the PEG3 spacer's intermediate hydrophilicity helps maintain conjugate solubility without excessively prolonging circulation half-life, as might occur with longer PEG chains [2].

Rapid Payload Release Systems Requiring Self-Immolative Spacers

The inclusion of a PAB spacer ensures rapid 1,6-elimination and efficient payload liberation upon lysosomal protease cleavage [1]. This property is essential for ADCs utilizing fast-acting cytotoxic payloads (e.g., tubulin inhibitors) that require immediate release to exert their full cytotoxic effect before cellular efflux mechanisms can intervene.

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